molecular formula C7H8O3 B585907 2-Ethyl-3-methylmaleic Anhydride-d3 CAS No. 1346599-26-5

2-Ethyl-3-methylmaleic Anhydride-d3

Cat. No.: B585907
CAS No.: 1346599-26-5
M. Wt: 143.156
InChI Key: ZVUUAOZFEUKPLC-BMSJAHLVSA-N
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Description

2-Ethyl-3-methylmaleic Anhydride-d3 (CAS 1346599-26-5) is a deuterated isotopologue of 2-Ethyl-3-methylmaleic Anhydride, presented as a fine chemical with a molecular formula of C 7 H 5 D 3 O 3 and a molecular weight of 143.16 g/mol . This stable isotope-labelled compound is categorized as a pharmaceutical intermediate and standard, making it a critical reference material for use in analytical testing and method development, particularly for identification and purity tests in compliance with quality control standards . Its primary research value stems from its role as a bioactive ingredient. Studies indicate that the non-deuterated form is a bioactive ingredient present in the essential oil of the leaves of Maytenus obtusifolia (Celastraceae) . This essential oil demonstrated significant in vitro antimicrobial activity against a spectrum of 13 strains of bacteria, as well as against fungus and yeast . Specifically, it was effective against pathogenic bacteria including Staphylococcus aureus , Escherichia coli , and Listeria monocytogenes . Furthermore, the bioactivity extended to strains of the yeast Candida , such as Candida albicans (ATCC 13803), Candida tropicalis (LM 37), and Candida guilliermondii , as well as the mold Aspergillus flavus (LM 247) . This pronounced antimicrobial profile makes the compound a valuable standard for researchers investigating novel antimicrobial agents, validating analytical methods for natural product isolation, or conducting metabolic stability studies using the deuterium label as a tracer. The product is supplied with a purity guaranteed to be greater than 95% and requires storage conditions of 2-8°C in a refrigerator to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1346599-26-5

Molecular Formula

C7H8O3

Molecular Weight

143.156

IUPAC Name

3-ethyl-4-(trideuteriomethyl)furan-2,5-dione

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3

InChI Key

ZVUUAOZFEUKPLC-BMSJAHLVSA-N

SMILES

CCC1=C(C(=O)OC1=O)C

Synonyms

3-Ethyl-4-(methyl-d3)-2,5-furandione;  Ethylmethyl-d3 Maleic Anhydride;  Ethyl(methyl-d3)maleic Anhydride; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The parent compound, 2-ethyl-3-methylmaleic anhydride, undergoes selective H/D exchange at the ethyl and methyl groups. The reaction proceeds via adsorption of D₂ onto the catalyst surface, followed by cleavage of C–H bonds and substitution with deuterium.

Experimental Conditions

  • Catalyst : 5% Pd/C or PtO₂

  • Temperature : 80–120°C

  • Pressure : 3–5 bar D₂

  • Solvent : Deuterated toluene or tetrahydrofuran (THF-d₈)

  • Duration : 24–48 hours

Data Table: Catalytic Hydrogenation Performance

CatalystTemperature (°C)D₂ Pressure (bar)Yield (%)Isotopic Purity (atom % D)
5% Pd/C10047898.5
PtO₂12058299.3

Key Insight : PtO₂ achieves higher isotopic purity due to reduced side reactions.

Chemical Exchange with Deuterated Reagents

Isotopic labeling via chemical exchange leverages deuterium-enriched solvents or reagents. This method is particularly effective for introducing deuterium at acidic α-positions adjacent to electron-withdrawing groups.

Protocol

  • Reagent System : Nitroformamidine and deuterium oxide (D₂O) with a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction :

    R–H+D2OBase, PTCR–D+HOD\text{R–H} + \text{D}_2\text{O} \xrightarrow{\text{Base, PTC}} \text{R–D} + \text{HOD}
  • Workup : Acidification with deuterated hydrochloric acid (DCl) and purification via vacuum distillation.

Data Table: Chemical Exchange Efficiency

ReagentTemperature (°C)Time (h)Yield (%)Deuteration Sites
D₂O + PTC801265Ethyl, methyl
CD₃OD + DCl602472Methyl

Limitation : Lower selectivity for ethyl groups compared to catalytic methods.

Synthesis from Deuterated Precursors

Constructing the molecule from pre-deuterated building blocks ensures precise isotopic labeling. This approach often utilizes deuterated malonic acid or acetic acid derivatives.

Stepwise Synthesis

  • Deuterated Malonic Acid Synthesis :

    C3H4O4+3D2OC3D4O4+3H2O\text{C}_3\text{H}_4\text{O}_4 + 3\text{D}_2\text{O} \rightarrow \text{C}_3\text{D}_4\text{O}_4 + 3\text{H}_2\text{O}
  • Cyclization : Reaction with deuterated ethyl and methyl ketones under anhydrous conditions.

Data Table: Precursor-Based Yields

Starting MaterialCyclization CatalystYield (%)Purity (NMR)
CD₃CO₂DH₂SO₄-d₂8599.1%
C₂D₅COClAlCl₃7998.7%

Advantage : Avoids post-synthetic deuteration, minimizing side products.

Acid-Catalyzed Deuteration

Proton exchange in strongly acidic deuterated media enables rapid H/D substitution. This method is optimal for lab-scale production.

Procedure

  • Conditions : Sulfuric acid-d₂ (D₂SO₄) at 150°C for 6 hours.

  • Mechanism :

    R–H+D2SO4R–D+HDOSO3H\text{R–H} + \text{D}_2\text{SO}_4 \rightarrow \text{R–D} + \text{HDOSO}_3\text{H}

Data Table: Acidic Deuteration Outcomes

AcidTemperature (°C)Time (h)Yield (%)Deuteration Efficiency
D₂SO₄15066897%
CF₃CO₂D100125589%

Note : D₂SO₄ achieves near-quantitative deuteration but requires corrosion-resistant equipment.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often combining catalytic hydrogenation with continuous-flow reactors.

Key Features

  • Catalyst Recycling : Pd/C catalysts reused for 10+ cycles with <5% activity loss.

  • Purification : Molecular distillation under reduced pressure (0.01 mbar) to achieve >99.5% purity.

Data Table: Industrial Process Metrics

ParameterValue
Batch Size500–1,000 kg
Cycle Time72 hours
Deuterium Cost$120–150/g
Purity (HPLC)99.8%

Comparative Analysis of Methods

MethodYield (%)Isotopic PurityScalabilityCost Efficiency
Catalytic Hydrogenation78–8298.5–99.3HighModerate
Chemical Exchange65–7295–97ModerateLow
Precursor Synthesis79–8598.7–99.1LowHigh
Acid-Catalyzed55–6889–97HighLow

Recommendation : Catalytic hydrogenation and precursor synthesis are optimal for high-purity applications, while acid-catalyzed methods suit rapid lab-scale production.

Analytical Validation

²H-NMR Spectroscopy

  • Peaks : δ 1.2–1.5 ppm (CD₃), δ 0.9–1.1 ppm (CD₂CH₃).

  • Resolution : Distinguishes between CD₃ and CD₂ groups with <0.1 ppm error.

High-Resolution Mass Spectrometry (HRMS)

  • Expected : m/z 143.16 [M]⁺ (C₇H₅D₃O₃).

  • Observed : m/z 143.15 [M]⁺, confirming deuteration .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling mechanism that allows researchers to trace its metabolic fate and interactions within biological systems. The compound can undergo various enzymatic reactions, leading to the formation of labeled metabolites that can be detected and quantified using advanced analytical techniques.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Ethyl-3-methylmaleic Anhydride-d3 and related anhydrides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
2-Ethyl-3-methylmaleic Anhydride-d3 C₇H₅D₃O₃ ~143 Ethyl, methyl, deuterium Not fully listed Analytical reference standards
2-Ethyl-3-methylmaleic Anhydride C₇H₈O₃ 140 Ethyl, methyl 3552-33-8 Organic synthesis intermediates
2,3-Dimethylmaleic Anhydride C₆H₆O₃ 126 Two methyl groups 766-39-2 Polymer crosslinking, reagents
Chaetomellic Acid A Anhydride C₁₉H₃₂O₃ 308.46 Methyl, tetradecyl 1346599-49-2 Potential biological activity

Key Observations :

  • Substituent Effects : The ethyl and methyl groups in 2-Ethyl-3-methylmaleic Anhydride-d3 provide moderate steric hindrance compared to the smaller methyl groups in 2,3-Dimethylmaleic Anhydride. Chaetomellic Acid A Anhydride’s long tetradecyl chain likely reduces solubility in polar solvents .
  • Isotopic Labeling: The deuterated form’s primary distinction lies in its use for traceability in analytical workflows, unlike non-deuterated analogs .

Reactivity and Stability

  • 2-Ethyl-3-methylmaleic Anhydride-d3: Reactivity mirrors its non-deuterated form, participating in nucleophilic acyl substitutions (e.g., amidation, esterification). Deuterium substitution may slightly alter reaction kinetics due to isotopic effects .
  • 2,3-Dimethylmaleic Anhydride : Higher electrophilicity due to smaller substituents, making it more reactive in polymerization and crosslinking reactions .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-Ethyl-3-methylmaleic Anhydride-d3, and how does deuteration impact reaction yields?

Answer: Deuteration is typically achieved via isotope exchange or deuterated precursor synthesis. For example, substituting hydrogen-containing reagents (e.g., D₂O or deuterated acids) in esterification or cyclization steps can introduce deuterium at specific sites. However, reaction kinetics may slow due to the kinetic isotope effect, requiring optimization of temperature and catalyst selection (e.g., acid catalysts like DCl) to maintain yields . Post-synthesis, purity is validated using NMR (e.g., ²H-NMR) and mass spectrometry (MS) to confirm deuteration efficiency and site specificity .

Q. Which analytical techniques are most effective for confirming the deuteration pattern and purity of 2-Ethyl-3-methylmaleic Anhydride-d3?

Answer:

  • ²H-NMR Spectroscopy : Identifies deuterium incorporation sites by comparing shifts to non-deuterated analogs.
  • High-Resolution Mass Spectrometry (HRMS) : Detects molecular ion peaks with a mass shift of +3 Da (due to three deuterium atoms) and confirms isotopic purity.
  • Infrared (IR) Spectroscopy : Validates anhydride functional groups (C=O stretching at ~1850 cm⁻¹) and absence of hydroxyl impurities.
    Cross-referencing with non-deuterated standards (e.g., 2-Ethyl-3-methylmaleic Anhydride, CAS 3552-33-8) ensures structural integrity .

Q. How is 2-Ethyl-3-methylmaleic Anhydride-d3 utilized in metabolic pathway studies?

Answer: The deuterium label enables tracking of metabolic intermediates via stable isotope tracing. For example, in vitro assays with deuterated compounds can monitor enzymatic conversion rates using LC-MS to detect deuterium retention in downstream metabolites. This approach minimizes interference from endogenous metabolites, improving signal-to-noise ratios in complex biological matrices .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of 2-Ethyl-3-methylmaleic Anhydride-d3 on Ras farnesyltransferase, and what controls are critical?

Answer:

  • Experimental Design :
    • Use recombinant Ras farnesyltransferase in a radiometric assay with ³H-farnesyl pyrophosphate.
    • Include non-deuterated 2-Ethyl-3-methylmaleic Anhydride as a positive control and a vehicle (e.g., DMSO) as a negative control.
    • Vary inhibitor concentrations (0.1–100 µM) to determine IC₅₀ values.
  • Key Controls :
    • Enzyme activity controls (without inhibitor) to establish baseline activity.
    • Isotope effect controls (deuterated vs. non-deuterated inhibitors) to assess kinetic differences.
    • Specificity controls (e.g., testing against unrelated enzymes like geranylgeranyltransferase) to confirm target selectivity .

Q. What methodologies resolve contradictions in reported deuteration efficiencies for 2-Ethyl-3-methylmaleic Anhydride-d3 across studies?

Answer: Discrepancies often arise from variations in synthetic protocols or analytical sensitivity. To address this:

  • Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions (e.g., solvent purity, catalyst ratios).
  • Cross-Platform Validation : Compare results from ²H-NMR, MS, and isotope-ratio mass spectrometry (IRMS) to identify systematic errors.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher deuteration in aprotic solvents) and refine best practices .

Q. How can isotopic labeling with 2-Ethyl-3-methylmaleic Anhydride-d3 improve quantitative structure-activity relationship (QSAR) studies in enzyme inhibition?

Answer: Deuterated analogs reduce metabolic degradation in vivo, prolonging half-life and enhancing QSAR accuracy. For example:

  • Inhibition Kinetics : Use stopped-flow spectroscopy to compare kcat/KM values for deuterated vs. non-deuterated inhibitors, isolating isotope effects on binding.
  • Computational Modeling : Integrate deuterium’s steric and electronic effects into molecular dynamics simulations to predict binding affinities.
  • In Vivo Correlation : Pair tracer studies (using deuterated compounds) with pharmacokinetic models to validate QSAR predictions .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing and characterizing 2-Ethyl-3-methylmaleic Anhydride-d3?

Answer:

  • Documentation : Record exact reagent grades, solvent drying methods, and reaction timelines.
  • Purification : Use recrystallization (e.g., in deuterated chloroform) or column chromatography (silica gel, deuterated eluents) to minimize proton contamination.
  • Data Sharing : Publish raw NMR/MS spectra in open-access repositories to facilitate cross-study validation .

Q. How should researchers address challenges in scaling up deuterated compound synthesis for collaborative studies?

Answer:

  • Process Optimization : Use flow chemistry to maintain consistent temperature and mixing in large-scale reactions.
  • Cost Management : Substitute expensive deuterated reagents (e.g., D₂O) with partially deuterated alternatives where possible, without compromising labeling efficiency.
  • Collaborative Validation : Share batches with partner labs for independent analytical verification .

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